molecular formula C29H30BrOP B1507023 (4-Benzyloxybutyl)triphenylphosphonium bromide CAS No. 85514-52-9

(4-Benzyloxybutyl)triphenylphosphonium bromide

Cat. No. B1507023
CAS RN: 85514-52-9
M. Wt: 505.4 g/mol
InChI Key: ULBXULZCIYCNGO-UHFFFAOYSA-M
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Description

“(4-Benzyloxybutyl)triphenylphosphonium bromide” is a research chemical . It has a linear formula of CH3(CH2)3OC6H4CH2P(C6H5)3Br .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula CH3(CH2)3OC6H4CH2P(C6H5)3Br . The molecular weight is 505.43 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 505.42600 . The melting point is 195-198 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of 3‐deoxy‐D‐manno‐2‐octulosonic acid (KDO) : The compound was used in the synthesis of KDO, a key component in bacterial lipopolysaccharides. Hydrogenolytic removal of benzyl groups from the compound resulted in a protected KDO derivative, indicating its utility in complex organic synthesis (Frick, Krülle & Schmidt, 1991).

  • Synthesis of Stereo Selectivity Drugs : The ylide form of the compound was synthesized and used in stereo-selective drug synthesis, showcasing its role in developing chiral pharmaceutical compounds (Li Fang-shi, 2008).

  • Crystal Structures Analysis : Research on benzyltriphenylphosphonium bromide, a closely related compound, has contributed to understanding crystal structures and molecular interactions, which is crucial for designing new materials and pharmaceuticals (Hübner, Wulff-molder, Vogt & Meisel, 1997).

  • Selective Oxidation Processes : The compound has been used to prepare o-xylylenebis(triphenylphosphonium peroxymonosulfate) for the selective oxidation of benzylic alcohols and hydroquinones, demonstrating its role in fine-tuning chemical reactions for specific outcomes (Tajbakhsh, Lakouraj & Yadoolahzadeh, 2005).

  • Synthesis of [2]Rotaxanes : The compound was used in the synthesis of [2]rotaxanes, a type of mechanically-interlocked molecular architecture, indicating its potential in developing molecular machines and nanotechnology applications (Rowan, Cantrill & Stoddart, 1999).

Safety and Hazards

“(4-Benzyloxybutyl)triphenylphosphonium bromide” may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection .

properties

IUPAC Name

triphenyl(4-phenylmethoxybutyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30OP.BrH/c1-5-15-26(16-6-1)25-30-23-13-14-24-31(27-17-7-2-8-18-27,28-19-9-3-10-20-28)29-21-11-4-12-22-29;/h1-12,15-22H,13-14,23-25H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBXULZCIYCNGO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722701
Record name [4-(Benzyloxy)butyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85514-52-9
Record name [4-(Benzyloxy)butyl](triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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